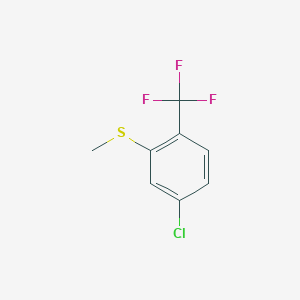

4-Chloro-2-methylthio-1-(trifluoromethyl)benzene

Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 7.62 (d, J = 8.4 Hz, 1H) : Aromatic proton ortho to -CF₃.

- δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H) : Aromatic proton meta to -Cl.

- δ 7.32 (d, J = 2.0 Hz, 1H) : Aromatic proton para to -SMe.

- δ 2.52 (s, 3H) : Methyl group of -SMe.

¹³C NMR (101 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions (cm⁻¹):

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, λₘₐₓ occurs at 254 nm (ε = 5200 M⁻¹cm⁻¹), attributed to π→π* transitions in the aromatic ring, with hypsochromic shifts due to electron-withdrawing substituents.

| Spectroscopic Summary | Data |

|---|---|

| ¹H NMR (δ, multiplicity) | 7.62 (d), 7.45 (dd), 7.32 (d), 2.52 (s) |

| ¹³C NMR (δ, multiplicity) | 142.1 (q), 134.8, 131.2, 129.5, 124.3 (q) |

| FT-IR (cm⁻¹) | 3075, 1325–1120, 735, 690 |

| UV-Vis (λₘₐₓ, ε) | 254 nm, 5200 M⁻¹cm⁻¹ |

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCOODCYNHAVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214448 | |

| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-60-9 | |

| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a compound with the CAS number 1428234-60-9, is a member of the chlorinated aromatic compounds family. Its unique structure, characterized by a chloro group, a methylthio group, and a trifluoromethyl group, suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group can enhance binding affinity to various enzymes, potentially leading to the inhibition of key metabolic pathways.

- Interaction with Cellular Targets : The presence of the chloro and methylthio groups may facilitate interactions with cellular receptors and proteins, influencing signal transduction pathways.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways:

- Polyamine Biosynthesis : Similar compounds have been shown to interfere with the biosynthesis of polyamines, which are crucial for cell proliferation and differentiation.

- Metabolic Pathways : This compound could modulate metabolic flux through interactions with metabolic enzymes.

Toxicological Studies

Toxicological evaluations provide insight into the safety and biological implications of this compound. Notable findings include:

- Acute Toxicity : In studies involving oral administration in rodent models, doses as low as 10 mg/kg showed no observable adverse effects (NOAEL), while higher doses resulted in significant liver and kidney hypertrophy .

- Long-term Exposure Effects : Chronic exposure studies have indicated potential nephrotoxic effects at elevated doses. For instance, male rats exhibited dose-dependent nephropathy starting from 50 mg/kg .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Cell Culture Studies : In vitro studies have demonstrated that this compound can modulate gene expression related to cell cycle regulation and apoptosis in various cancer cell lines.

- Animal Model Research : Animal studies have shown that administration of this compound leads to significant alterations in liver enzyme profiles, indicating potential hepatotoxicity.

Research Findings

Recent research has focused on the following aspects:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The trifluoromethyl group and halogen/heteroatom substituents significantly influence chemical behavior. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (CF₃, NO₂): Enhance stability and electrophilic reactivity. For example, nitro groups in 4-Chloro-1-nitro-2-(trifluoromethyl)benzene increase density and boiling point . Methylthio (SCH₃): Provides moderate electron-donating effects, improving solubility in non-polar solvents . Sulfonyl (SO₂CF₃): In 1-Chloro-2-((trifluoromethyl)sulfonyl)benzene, this group enhances binding affinity to enzymes like CD73, critical for inhibitor design .

Key Findings:

- Derivatization Efficiency : The methylthio group in the target compound may offer balanced reactivity for amine derivatization, though 1-fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms it in polyamine analysis due to better electron-withdrawing capacity .

- Enzyme Inhibition : Sulfonyl-containing analogs exhibit higher inhibitory potency (e.g., CD73 inhibitors) compared to methylthio derivatives, likely due to stronger hydrogen bonding and steric effects .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs

Notes:

- Limited data exist for the target compound, but nitro-substituted analogs like 4-Chloro-1-nitro-2-(trifluoromethyl)benzene show higher density and volatility due to nitro group polarity .

Preparation Methods

Direct Methylthio Substitution

- The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen or diazonium intermediate) by a methylthiolate ion.

- Preparation of the methylthiolate ion (CH3S−) is typically achieved by deprotonation of methyl mercaptan (CH3SH) or by reaction of methyl iodide with sodium hydrosulfide.

- The aromatic substrate bearing a good leaving group at the 2-position (such as a diazonium salt or halide) can be reacted with the methylthiolate to substitute the leaving group with the methylthio group.

This approach requires that the aromatic ring be activated sufficiently for nucleophilic substitution, which is facilitated by the electron-withdrawing trifluoromethyl group.

Detailed Procedure Example (Inferred from Related Literature)

Alternative Synthetic Routes

- Halogenation followed by thiolation: Starting from 4-chloro-2-halobenzotrifluoride, the halogen at the 2-position may be displaced by methylthiolate under nucleophilic aromatic substitution conditions.

- Cross-coupling reactions: Use of palladium-catalyzed coupling (e.g., Buchwald-Hartwig or thiolation coupling) to introduce the methylthio group selectively at the 2-position on a 4-chloro-1-(trifluoromethyl)benzene substrate.

Research Findings and Optimization

- The nitration step must be carefully controlled at low temperatures to avoid formation of undesired isomers and to maximize yield of the correct nitro intermediate.

- The reduction step benefits from using iron powder and ammonium chloride in alcoholic solvents to provide a clean conversion to the amine without excessive byproducts.

- The diazotization and subsequent substitution with methylthiolate require low temperatures (0 to 5 °C) to maintain the stability of diazonium intermediates and ensure high substitution efficiency.

- Purification via distillation and recrystallization yields high-purity product suitable for industrial applications.

Data Table: Typical Yields and Purities from Literature

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or coupling reactions. For example, nitration of 4-chloro-1-trifluoromethylbenzene under mixed acid conditions (HNO₃/H₂SO₄) yields positional isomers, requiring chromatographic separation . Thiolation via nucleophilic substitution (e.g., using NaSCH₃) on a pre-chlorinated intermediate is common. Key factors include temperature control (60–80°C) and solvent choice (DMF or THF) to minimize byproducts like 3-nitro derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹⁹F NMR distinguishes trifluoromethyl (-CF₃) signals (δ ~ -60 ppm), while ¹H NMR identifies methylthio (-SCH₃) protons (δ ~ 2.5 ppm) .

- MS/GC-MS : Molecular ion peaks (e.g., m/z 254 for C₈H₅ClF₃S) confirm molecular weight, with fragmentation patterns revealing substituent stability .

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-S (~680 cm⁻¹) validate functional groups.

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methylthio (-SCH₃) group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, competing side reactions (e.g., S-demethylation) may occur under basic conditions. Pre-functionalization to sulfonyl or sulfoxide groups enhances stability for aryl-aryl bond formation .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in nitration reactions be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and nitrating agent strength. For example, using acetyl nitrate (AcONO₂) in non-polar solvents (e.g., CH₂Cl₂) favors para-substitution due to steric hindrance from the trifluoromethyl group. Computational DFT studies (e.g., Fukui function analysis) predict electron-deficient sites, aligning with experimental yields .

Q. What strategies mitigate byproduct formation during functional group interconversion (e.g., -SCH₃ to -SO₂Cl)?

- Methodological Answer :

- Stepwise Oxidation : Treat -SCH₃ with mCPBA to form sulfoxide (-SOCH₃) before converting to sulfonyl chloride (-SO₂Cl) using Cl₂ gas under UV light.

- Catalytic Systems : Employ RuCl₃/H₂O₂ for controlled oxidation, minimizing over-oxidation to sulfonic acids .

Q. How does the trifluoromethyl group affect the compound’s interactions with biological targets?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~ 3.2) and metabolic stability, making the compound a candidate for enzyme inhibition studies. Docking simulations (e.g., with CYP450 isoforms) show hydrophobic interactions in active sites, validated by IC₅₀ assays .

Q. What computational models predict the compound’s environmental persistence and degradation pathways?

- Methodological Answer : QSAR models using EPI Suite estimate a half-life >60 days in soil due to low hydrolysis rates. Abiotic degradation via UV/ozone generates chlorinated byproducts (e.g., 4-chlorobenzoic acid), tracked using LC-MS/MS .

Key Research Gaps and Recommendations

- Synthetic Challenges : Optimize catalytic systems for selective C-S bond activation.

- Biological Studies : Conduct in vivo toxicity profiling to assess bioaccumulation risks .

- Environmental Impact : Develop advanced oxidation processes (AOPs) for wastewater treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.